molecular formula C11H13NO3 B224029 Methyl 4-(propanoylamino)benzoate

Methyl 4-(propanoylamino)benzoate

Cat. No.: B224029
M. Wt: 207.23 g/mol
InChI Key: WICAJVVCHDFSIW-UHFFFAOYSA-N
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Description

Methyl 4-(propanoylamino)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylate position and a propanoylamino (propionamide) substituent at the para position of the aromatic ring. This structure combines the hydrolytic stability of the ester group with the hydrogen-bonding capability of the amide, making it a versatile intermediate in organic synthesis and drug development. For instance, compounds with similar benzoate scaffolds are frequently utilized in crystallography (e.g., SHELX-refined structures) and as bioactive agents in drug discovery pipelines .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-(propanoylamino)benzoate

InChI

InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-8(5-7-9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

WICAJVVCHDFSIW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

The benzoate core is highly modifiable, with substituents significantly influencing physical and chemical properties. Key comparisons include:

Compound Name Substituent(s) Key Features Reference
Methyl 4-(propanoylamino)benzoate –NHCOC₂H₅ (propanoylamino) Balanced lipophilicity; moderate hydrogen-bonding capacity
Methyl 4-(1H-imidazol-1-yl)benzoate –Imidazole Enhanced basicity; potential for metal coordination
Methyl 4-(trifluoromethyl)benzoate –CF₃ High electron-withdrawing effect; increased metabolic stability
Ethyl 4-(sulfooxy)benzoate –OSO₃H (sulfate) High hydrophilicity; ionized at physiological pH
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate –NHCOC₃H₇, –OH (dihydroxy) Increased hydrogen-bonding; lower lipophilicity due to polar hydroxyl groups

Analysis :

  • Electron-withdrawing groups (e.g., –CF₃ in ) enhance ester hydrolysis resistance but reduce solubility in polar solvents.
  • Hydrophilic groups (e.g., –OSO₃H in ) improve aqueous solubility but limit membrane permeability.
Ester Group Modifications

Replacing the methyl ester with bulkier or hydrolytically labile esters alters pharmacokinetic profiles:

Compound Name Ester Group Impact Reference
This compound –COOCH₃ Moderate hydrolysis rate; common in prodrug design
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) –COOC₂H₅ Slower hydrolysis than methyl esters; increased lipophilicity
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) –COOC₂H₅ Enhanced stability due to steric hindrance from isoxazole

Analysis :

  • Ethyl esters (e.g., in ) generally exhibit slower hydrolysis than methyl esters, prolonging systemic circulation.
  • Steric hindrance from aromatic heterocycles (e.g., isoxazole in ) further stabilizes the ester against enzymatic cleavage.
Amide Group Comparisons

The propanoylamino group (–NHCOC₂H₅) distinguishes this compound from analogs with alternative amides:

Compound Name Amide Group Key Features Reference
This compound –NHCOC₂H₅ (propanoylamino) Moderate steric bulk; intermediate metabolic stability
(Benzoylamino)methyl 4-[(benzoylamino)methoxy]-benzoate –NHCOC₆H₅ (benzoylamino) High lipophilicity; prone to enzymatic degradation (e.g., amidases)
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) –Piperazine-quinoline Extended conjugation; potential for π-π stacking in protein binding

Analysis :

  • Benzoylamino groups (e.g., in ) increase aromaticity and lipophilicity but may accelerate metabolic clearance.
  • Piperazine-linked amides (e.g., in ) introduce conformational flexibility and basic nitrogen atoms, enhancing solubility and target engagement.

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